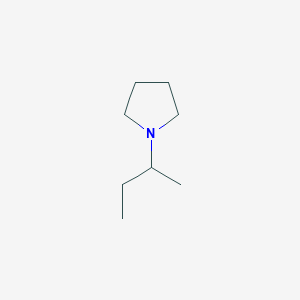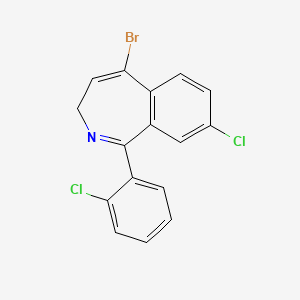![molecular formula C9H13BrMgO2 B14430324 Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- CAS No. 81344-99-2](/img/structure/B14430324.png)
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is a chemical compound that features a magnesium atom bonded to a bromine atom and a butynyl group substituted with a tetrahydro-2H-pyran-2-yloxy group. This compound is of interest in organic synthesis and various chemical applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- typically involves the reaction of a suitable bromoalkyne with a magnesium source in the presence of a tetrahydro-2H-pyran-2-yloxy group. One common method involves the use of Grignard reagents, where the bromoalkyne is treated with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the bromoalkyne precursor, the formation of the Grignard reagent, and subsequent reaction with the tetrahydro-2H-pyran-2-yloxy group .
化学反应分析
Types of Reactions
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
科学研究应用
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom facilitates the formation of Grignard reagents, which are highly reactive and can participate in a wide range of chemical transformations. These intermediates can then engage in nucleophilic addition, substitution, and other reactions, leading to the formation of desired products .
相似化合物的比较
Similar Compounds
- Magnesium, bromo[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-
- Magnesium, bromo[(tetrahydro-2H-pyran-4-yl)methyl]-
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the butynyl group and the tetrahydro-2H-pyran-2-yloxy moiety allows for versatile chemical transformations and applications in various fields .
属性
CAS 编号 |
81344-99-2 |
|---|---|
分子式 |
C9H13BrMgO2 |
分子量 |
257.41 g/mol |
IUPAC 名称 |
magnesium;2-but-3-ynoxyoxane;bromide |
InChI |
InChI=1S/C9H13O2.BrH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,3-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
PRVBOCHZICLYKY-UHFFFAOYSA-M |
规范 SMILES |
[C-]#CCCOC1CCCCO1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



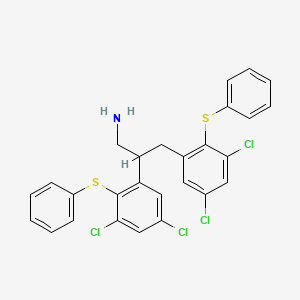
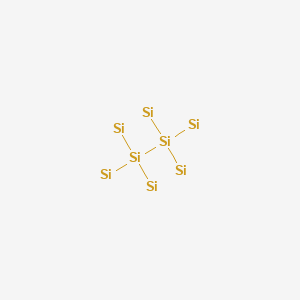
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
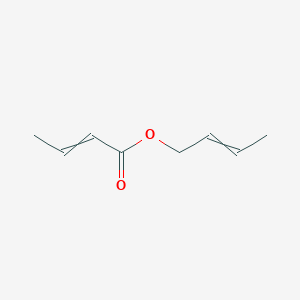
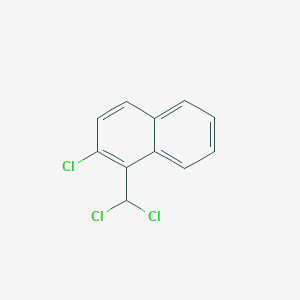
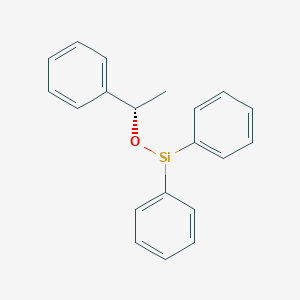

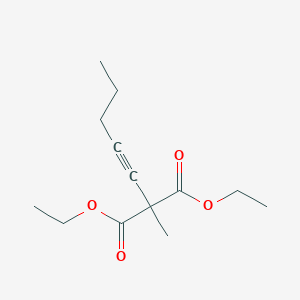
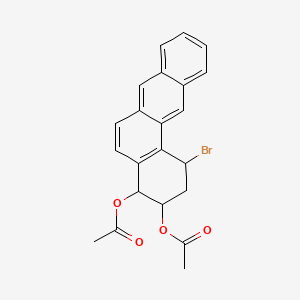
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
